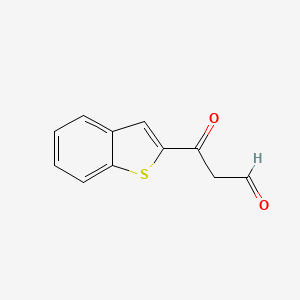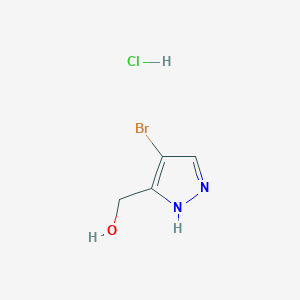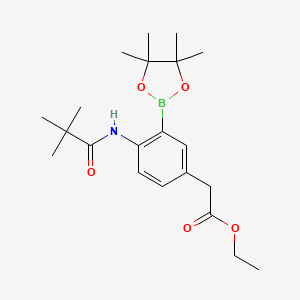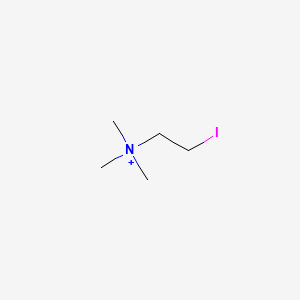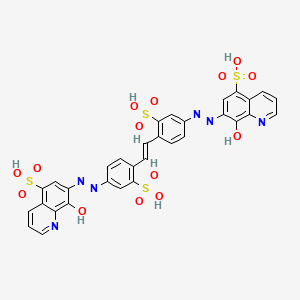
Quinobene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinobene is a compound belonging to the class of quinones, which are characterized by a fully conjugated cyclic dione structure. Quinones are oxidized derivatives of aromatic compounds and are known for their electrophilic properties. This compound, like other quinones, plays a significant role in various biological and chemical processes due to its redox properties.
準備方法
Synthetic Routes and Reaction Conditions
Quinobene can be synthesized through several methods, including:
Skraup Synthesis Method: This method involves heating aniline and glycerol at high temperatures in the presence of sulfuric acid and mild oxidizing agents like nitrobenzene.
Friedlander Synthesis: This method involves the condensation of ortho-amino benzaldehyde with acetaldehyde in the presence of sodium hydroxide, leading to the formation of this compound.
Doebner-Miller Synthesis: This method involves the reaction of primary aryl amines with alpha, beta-unsaturated carbonyl compounds in the presence of acid to yield this compound.
Knorr Quinoline Synthesis: This method involves the condensation of aniline with beta-ketoester at high temperatures, followed by cyclization and dehydration to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Skraup synthesis method due to its efficiency and high yield. The reaction conditions are carefully controlled to ensure the safety and purity of the final product.
化学反応の分析
Types of Reactions
Quinobene undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroquinone derivatives.
Substitution: this compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation: Hydroquinone derivatives.
Reduction: Hydroquinone.
Substitution: Various substituted this compound derivatives.
科学的研究の応用
Quinobene has a wide range of applications in scientific research, including:
作用機序
Quinobene exerts its effects through redox cycling, where it undergoes continuous oxidation and reduction reactions. This redox cycling generates reactive oxygen species (ROS), which can cause oxidative stress in cells. This compound targets various molecular pathways, including those involved in cellular respiration and DNA synthesis . The generation of ROS can lead to cell death, making this compound and its derivatives potential candidates for anticancer therapies .
類似化合物との比較
Quinobene is similar to other quinones such as:
1,4-Benzoquinone: Both compounds share a similar quinone structure but differ in their specific substituents and reactivity.
1,2-Benzoquinone: Similar in structure but differs in the position of the carbonyl groups.
1,4-Naphthoquinone: Contains a naphthalene ring fused to the quinone structure, providing different chemical properties.
9,10-Anthraquinone: Contains an anthracene ring fused to the quinone structure, used in different industrial applications.
This compound’s uniqueness lies in its specific substituents and its ability to undergo a wide range of chemical reactions, making it versatile for various applications in research and industry.
特性
分子式 |
C32H22N6O14S4 |
|---|---|
分子量 |
842.8 g/mol |
IUPAC名 |
8-hydroxy-7-[[4-[(E)-2-[4-[(8-hydroxy-5-sulfoquinolin-7-yl)diazenyl]-2-sulfophenyl]ethenyl]-3-sulfophenyl]diazenyl]quinoline-5-sulfonic acid |
InChI |
InChI=1S/C32H22N6O14S4/c39-31-23(15-27(55(47,48)49)21-3-1-11-33-29(21)31)37-35-19-9-7-17(25(13-19)53(41,42)43)5-6-18-8-10-20(14-26(18)54(44,45)46)36-38-24-16-28(56(50,51)52)22-4-2-12-34-30(22)32(24)40/h1-16,39-40H,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52)/b6-5+,37-35?,38-36? |
InChIキー |
VLBUREFUMKMJDK-AHMXHEBTSA-N |
異性体SMILES |
C1=CC2=C(C=C(C(=C2N=C1)O)N=NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)N=NC5=CC(=C6C=CC=NC6=C5O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
正規SMILES |
C1=CC2=C(C=C(C(=C2N=C1)O)N=NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)N=NC5=CC(=C6C=CC=NC6=C5O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


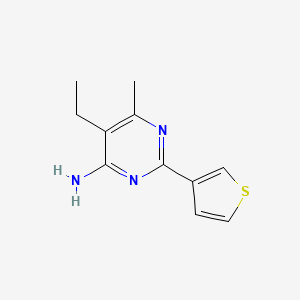
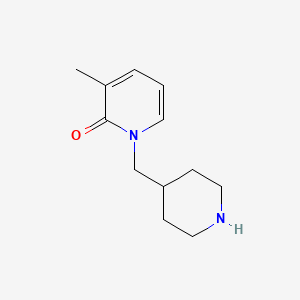
![(1R,3S,4R)-2-(tert-Butoxycarbonyl)-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13339102.png)
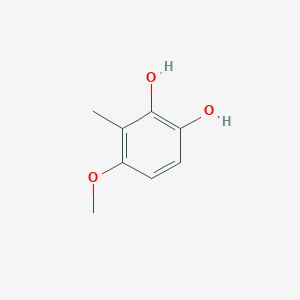
![5-Methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13339111.png)
![5-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B13339123.png)
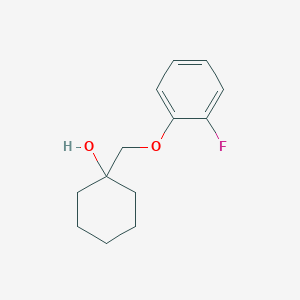
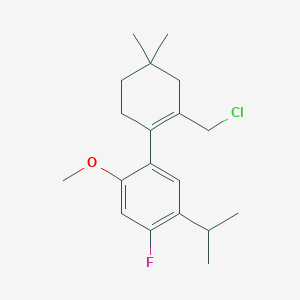
![(3R,6R)-5-[(tert-Butoxy)carbonyl]-1,1-difluoro-5-aZaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B13339146.png)
![2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropan-1-ol](/img/structure/B13339150.png)
